1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
Overview
Description
“1-(Oxane-4-carbonyl)piperidine” is a chemical compound with the molecular formula C11H19NO2 . It has a molecular weight of 197.27 g/mol .
Molecular Structure Analysis
The InChI code for “1-(Oxane-4-carbonyl)piperidine” isInChI=1S/C11H19NO2/c13-11(10-4-8-14-9-5-10)12-6-2-1-3-7-12/h10H,1-9H2
. The canonical SMILES structure is C1CCN(CC1)C(=O)C2CCOCC2
. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Oxane-4-carbonyl)piperidine” include a topological polar surface area of 29.5 Ų, a heavy atom count of 14, and a complexity of 194 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Structural Analysis
Polymeric Catalyst for Novel Indole Derivatives : A method for synthesizing novel pyrido[2,3-b]indole derivatives, potentially related to 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine, was developed. This synthesis uses crosslinked poly(2-acrylamido-2-methyl propane sulfonic acid) as a catalyst, highlighting a new approach in the field of indole chemistry (Zohuri, Damavandi, & Sandaroos, 2013).
Structural Analysis of Indole Derivatives : Research on the structural evaluation of methyl-substituted indole and gramine derivatives provides insights into the molecular structures related to this compound. These studies include crystallographic analyses, which are essential for understanding the properties and potential applications of such compounds (Kukuljan, Kranjc, & Perdih, 2016).
Synthesis of Constrained Tryptophan Derivatives : Research into the synthesis of novel 3,4-fused tryptophan analogs, which are structurally similar to the compound , shows the potential for creating new molecules with specific conformational properties. This is significant for studies in peptide and peptoid conformation (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Chemical Reactions and Mechanisms
Reactivity with Nucleophiles : A study on the reactivity of related indole derivatives with nucleophiles provides insights into possible chemical transformations of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine. This research contributes to the understanding of how these compounds interact with other chemicals (Suzdalev et al., 2011).
Application in Radiolabeling : The use of [11C]carbon monoxide for the synthesis of 11C-amides demonstrates a potential application in radiolabeling, which could be relevant for compounds like 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine in medical imaging and diagnostics (Karimi & Långström, 2003).
Applications in Medicinal Chemistry
Alkylation of Amines with Alcohols : Research on the iron-catalyzed alkylation of amines with alcohols suggests potential pathways for modifying compounds like 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine. This could be significant in the synthesis of pharmaceutical intermediates (Yan, Feringa, & Barta, 2014).
Copper-Catalyzed Oxidative Amination : The development of methods for the copper-catalyzed oxidative amination of cyclic ethers with indole derivatives highlights potential chemical modifications for 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine, which could be valuable in synthesizing novel bioactive compounds (Yang et al., 2015).
properties
IUPAC Name |
(5-amino-2,3-dihydroindol-1-yl)-(oxan-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-12-1-2-13-11(9-12)3-6-16(13)14(17)10-4-7-18-8-5-10/h1-2,9-10H,3-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSZJDWUYGEONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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